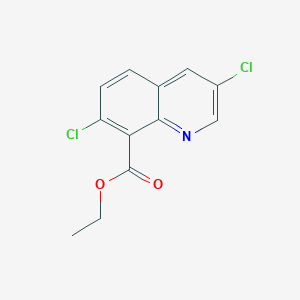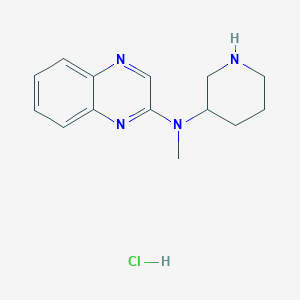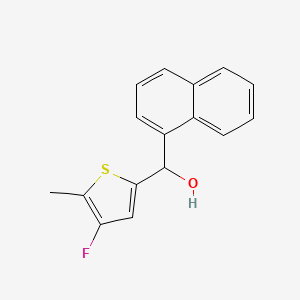
4-Chloro-5-iodopyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-iodopyrimidine hydrochloride: is a chemical compound with the molecular formula C4H2ClIN2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodopyrimidine hydrochloride typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-iodopyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodopyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the substituent introduced.
Oxidation Products: Oxidized derivatives of pyrimidine.
Reduction Products: Reduced derivatives of pyrimidine.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: 4-Chloro-5-iodopyrimidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It can serve as a building block for the synthesis of nucleoside analogs and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its unique structure allows for the modification of its chemical properties to enhance biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodopyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine and iodine atoms in the compound can form strong interactions with biological targets, leading to the inhibition of key biological processes. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
- 4-Chloro-5-iodo-6-methylpyrimidine
- 6-Chloro-5-iodopyrimidin-4-amine
- 4-Chloro-5-iodo-2,6-dimethylpyrimidine
- 4,6-Dichloro-5-iodopyrimidine
- 2,4-Dichloro-5-iodopyrimidine
Comparison: 4-Chloro-5-iodopyrimidine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring. This dual halogenation provides distinct reactivity and allows for versatile chemical modifications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C4H3Cl2IN2 |
|---|---|
Molecular Weight |
276.89 g/mol |
IUPAC Name |
4-chloro-5-iodopyrimidine;hydrochloride |
InChI |
InChI=1S/C4H2ClIN2.ClH/c5-4-3(6)1-7-2-8-4;/h1-2H;1H |
InChI Key |
ULSNZTTWHRYQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)

![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)

![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)


![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)




